Eicosapentaenoyl ethanolamide

Beschreibung

Context within the Endocannabinoid System and N-Acylethanolamines

Eicosapentaenoyl ethanolamide is classified as an N-acylethanolamine (NAE), a family of lipid amides that includes the well-known endocannabinoid anandamide (B1667382) (AEA). wikipedia.org NAEs are integral components of the endocannabinoid system (ECS), a complex cell-signaling network involved in regulating a wide array of physiological and cognitive processes. The ECS comprises cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.

EPEA is considered an endocannabinoid due to its ability to interact with cannabinoid receptors. nih.gov Specifically, it has been shown to be an agonist for both the cannabinoid CB1 and CB2 receptors. nih.govmedchemexpress.com The interaction of EPEA with these receptors suggests its involvement in the homeostatic regulation of the body. nih.gov The binding affinity of EPEA for CB1 receptors has been reported to be weaker than that of anandamide. nih.gov Like other NAEs, EPEA is metabolized by enzymes such as fatty acid amide hydrolase (FAAH). hmdb.ca

The endocannabinoid system and its components, including EPEA, are recognized for their roles in inflammation, pain, and cellular growth. nih.gov Research has indicated that EPEA, along with its counterpart docosahexaenoyl ethanolamide (DHEA), can exert anti-proliferative effects on cancer cells. nih.gov Furthermore, EPEA has demonstrated anti-inflammatory properties by suppressing the expression of certain inflammatory molecules. caymanchem.com

Derivation from Omega-3 Polyunsaturated Fatty Acids

This compound is endogenously synthesized from the omega-3 polyunsaturated fatty acid (PUFA), eicosapentaenoic acid (EPA). caymanchem.comwikipedia.org The consumption of omega-3 fatty acids, such as those found in fish oil, can lead to an increase in the tissue levels of their corresponding N-acylethanolamines, including EPEA. nih.govmdpi.com This dietary modulation of the endocannabinoid profile highlights a direct link between nutrition and the activity of the endocannabinoid system. ocl-journal.org

The biosynthesis of EPEA involves the enzymatic amidation of EPA. researchgate.net This process is part of a broader metabolic pathway where various fatty acids are converted into their respective ethanolamides. wikipedia.org The availability of EPA as a substrate is a key determinant in the production of EPEA. ocl-journal.org In human white adipose tissue, for instance, an increase in EPA intake has been shown to affect the endocannabinoid system, although the effects can vary between individuals. soton.ac.ukportlandpress.com

The conversion of EPA to EPEA is a significant biochemical step, as it transforms a dietary fatty acid into a bioactive signaling molecule within the endocannabinoid system. This transformation underscores the importance of dietary PUFAs in modulating physiological functions through their endocannabinoid derivatives. nih.gov

Research Findings on this compound

| Research Area | Key Findings | References |

| Receptor Interaction | EPEA is an agonist of both cannabinoid CB1 and CB2 receptors. | nih.govmedchemexpress.com |

| Anti-inflammatory Properties | Suppresses the expression of IL-6 and MCP-1 in adipocytes. | caymanchem.com |

| Anti-proliferative Effects | Inhibits the growth of prostate cancer cell lines. | nih.govmedchemexpress.com |

| Metabolism | Metabolized by fatty acid amide hydrolase (FAAH). | hmdb.ca |

| Biosynthesis | Endogenously produced from the omega-3 fatty acid, eicosapentaenoic acid (EPA). | caymanchem.com |

| Dietary Influence | Levels can be increased through dietary supplementation with fish oil rich in EPA. | nih.govmdpi.com |

Structure

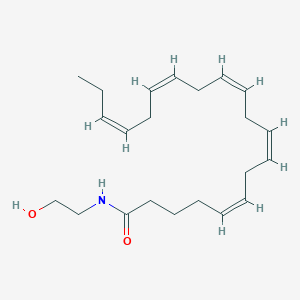

2D Structure

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKNJPJQKTXIT-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153302 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109001-03-8 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109001-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Production of Eicosapentaenoyl Ethanolamide

N-Acyl Ethanolamine (B43304) Synthesis Pathways

The primary route for the biosynthesis of NAEs, including EPEA, is a two-step enzymatic process. This pathway begins with the formation of an N-acyl-phosphatidylethanolamine (NAPE) intermediate, which is then hydrolyzed to release the final NAE molecule. mdpi.com

N-acyl Phosphatidylethanolamine (B1630911) Phospholipase D (NAPE-PLD) is a key enzyme that catalyzes the final step in the primary biosynthesis pathway of NAEs. wikipedia.orgnih.gov It is a zinc metallohydrolase that specifically hydrolyzes the phosphodiester bond of N-acyl-phosphatidylethanolamines (NAPEs) to release N-acylethanolamine and phosphatidic acid. wikipedia.orguniprot.org The activity of NAPE-PLD is considered a major contributor to the production of various NAEs in mammalian tissues, particularly in the central nervous system. wikipedia.orgnih.gov While NAPE-PLD is a principal enzyme in this process, research on knockout mice suggests that alternative, NAPE-PLD-independent pathways for NAE synthesis also exist, as these animals retain the ability to produce certain NAEs. wikipedia.orgresearchgate.net

The initial and rate-limiting step in NAE biosynthesis is the N-acylation of a phosphatidylethanolamine (PE) molecule. nih.gov This reaction is catalyzed by an N-acyltransferase (NAT) enzyme. mdpi.comresearchgate.net The NAT transfers a fatty acyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the head group's primary amine of a PE molecule. mdpi.com This transacylation reaction results in the formation of N-acyl-phosphatidylethanolamine (NAPE), the direct precursor substrate for the NAPE-PLD enzyme. mdpi.com The specific type of NAPE formed, for instance, one containing an eicosapentaenoyl group, dictates which NAE will ultimately be produced.

| NAE Synthesis Step | Enzyme | Substrate | Product | Description |

| Step 1 (Rate-Limiting) | N-Acyltransferase (NAT) | Phosphatidylethanolamine (PE) & Donor Phospholipid | N-Acyl-Phosphatidylethanolamine (NAPE) | Transfers a fatty acyl chain to PE, creating the NAPE intermediate. mdpi.comnih.gov |

| Step 2 | N-Acyl Phosphatidylethanolamine Phospholipase D (NAPE-PLD) | N-Acyl-Phosphatidylethanolamine (NAPE) | N-Acylethanolamine (NAE) & Phosphatidic Acid | Hydrolyzes NAPE to release the bioactive NAE molecule. wikipedia.orguniprot.org |

Precursor Availability and Dietary Modulation of Endogenous Levels

The endogenous production of EPEA is directly influenced by the availability of its precursor, eicosapentaenoic acid (EPA). caymanchem.comnih.gov Since mammals cannot synthesize omega-3 fatty acids de novo, the levels of EPA are largely dependent on dietary intake, primarily from sources like fish oil. nih.gov

Dietary modification can significantly modulate the body's endocannabinoid system and the production of various NAEs. researchgate.netcambridge.org An increased dietary intake of EPA leads to its incorporation into cell membrane phospholipids (B1166683). nih.gov This enrichment displaces other fatty acids, such as the omega-6 fatty acid arachidonic acid, and increases the pool of EPA-containing phospholipids available for N-acyltransferase. nih.govresearchgate.net Consequently, this leads to greater production of N-eicosapentaenoyl-phosphatidylethanolamine (NAPE-EPA) and subsequent synthesis of EPEA. nih.gov Studies have demonstrated that supplementing the diet with fish oil or purified n-3 PUFAs results in increased tissue levels of EPEA. cambridge.org For example, the brains of piglets fed a diet rich in n-3 PUFAs showed elevated levels of EPEA. cambridge.org This dietary modulation underscores the direct link between the consumption of EPA and the endogenous synthesis of its corresponding ethanolamide. mdpi.complos.org

Biosynthesis of the Eicosapentaenoic Acid Precursor

Eicosapentaenoic acid (EPA), the essential precursor for EPEA, is synthesized through distinct pathways in different organisms. Eukaryotes typically use a pathway involving desaturase and elongase enzymes, while many marine microorganisms utilize a polyketide synthase system. wikipedia.orgnih.gov

In most eukaryotes, including humans, algae, and fungi, EPA is synthesized from the essential fatty acid alpha-linolenic acid (ALA) through a sequence of enzymatic reactions. wikipedia.orgoup.com This aerobic pathway involves the alternating action of fatty acid desaturase and elongase enzymes. wikipedia.org

The process generally follows these steps:

Δ6 Desaturation: A Δ6 desaturase enzyme introduces a double bond into ALA (18:3, n-3) to form stearidonic acid (SDA; 18:4, n-3). wikipedia.org

Elongation: An elongase enzyme adds a two-carbon unit to stearidonic acid, yielding eicosatetraenoic acid (ETA; 20:4, n-3). wikipedia.org

Δ5 Desaturation: Finally, a Δ5 desaturase creates a fifth double bond in ETA to produce eicosapentaenoic acid (EPA; 20:5, n-3). wikipedia.org

| Eukaryotic EPA Synthesis | Enzyme | Substrate | Product |

| Step 1 | Δ6 Desaturase | Alpha-Linolenic Acid (ALA) | Stearidonic Acid (SDA) |

| Step 2 | Δ6 Elongase | Stearidonic Acid (SDA) | Eicosatetraenoic Acid (ETA) |

| Step 3 | Δ5 Desaturase | Eicosatetraenoic Acid (ETA) | Eicosapentaenoic Acid (EPA) |

A distinct, anaerobic pathway for EPA synthesis exists in various marine bacteria, such as Shewanella, and some microalgae. frontiersin.orgresearchgate.net This pathway utilizes a large, multifunctional enzyme system known as polyketide synthase (PKS). nih.govfrontiersin.org The PKS system synthesizes EPA de novo from basic building blocks like acetyl-CoA and malonyl-CoA through repeated cycles of condensation, reduction, and dehydration. wikipedia.orgfrontiersin.org

This bacterial PKS pathway is encoded by a cluster of genes, commonly designated pfaA through pfaE. researchgate.netscispace.com The enzyme complex includes domains for key catalytic functions such as ketoacyl synthase (KS), acyltransferase (AT), ketoacyl-ACP reductase (KR), and dehydratase (DH). jmb.or.kr Unlike the eukaryotic pathway that modifies a pre-existing C18 fatty acid, the PKS system builds the C20 carbon chain of EPA from the ground up, inserting the double bonds as part of the synthesis process. nih.govfrontiersin.org This mechanism is highly efficient and is a subject of interest for the industrial production of EPA. researchgate.net

Cellular and Tissue-Specific Production (e.g., Adipocytes)

The production of EPEA is not ubiquitous and demonstrates tissue and cell-type specificity, indicating its role in localized signaling processes. Adipose tissue, in particular, has been identified as a key site for EPEA synthesis and activity.

Adipocytes and Adipose Tissue: Research has conclusively shown that adipocytes are capable of producing EPEA. Studies using 3T3-L1 adipocytes, a common cell line model for white adipocytes, demonstrated that these cells can convert precursor EPA into EPEA. nih.gov This conversion highlights the capacity of fat cells to generate their own bioactive lipids from dietary fatty acids. EPEA produced within these cells was found to have anti-inflammatory properties, suppressing the expression of inflammatory markers like IL-6 and MCP-1. caymanchem.comnih.gov

Investigations into human subcutaneous white adipose tissue (WAT) have confirmed the presence of EPEA. researchgate.netportlandpress.com In individuals with metabolically healthy obesity, WAT was found to have higher concentrations of EPEA compared to normal-weight individuals. researchgate.netportlandpress.comsoton.ac.uk Furthermore, dietary intervention with fish oil, a rich source of EPA, led to an increase in EPEA concentrations in the WAT of normal-weight individuals. researchgate.netsoton.ac.uk

Brown Adipose Tissue (BAT): The endocannabinoid system, which includes EPEA, is also active in brown adipose tissue (BAT), the primary site of non-shivering thermogenesis. nih.gov Studies in humans have shown that plasma concentrations of EPEA, along with other endocannabinoids, decrease during cold-induced activation of BAT. frontiersin.orgnih.gov This decline was more significant in individuals with detectable BAT activity, suggesting a relationship between EPEA metabolism and BAT function. frontiersin.orgnih.gov

Other Tissues: Beyond adipose tissue, EPEA has been detected in other areas, underscoring its broader physiological relevance. Endogenous EPEA is found in the brain, where its precursor, EPA, is also present, although at lower concentrations than docosahexaenoic acid (DHA). nih.govnih.gov Additionally, the enzymatic machinery for NAE synthesis, such as NAPE-PLD, has been shown to be expressed in osteoblast-like cells, and its expression is modulated by EPA, suggesting potential for EPEA production in bone tissue. nih.gov

Table 2: Research Findings on Cellular and Tissue-Specific Production of Eicosapentaenoyl Ethanolamide (EPEA)

| Tissue/Cell Type | Organism/Model | Key Findings | Citations |

| Adipocytes (3T3-L1) | Mouse (in vitro) | Demonstrated the ability to convert precursor eicosapentaenoic acid (EPA) into EPEA. The synthesized EPEA exhibited anti-inflammatory effects. | nih.gov |

| Subcutaneous White Adipose Tissue (WAT) | Human | EPEA is present in human WAT. Its concentration was higher in individuals with metabolically healthy obesity. Dietary fish oil increased WAT EPEA in normal-weight subjects. | researchgate.netportlandpress.comsoton.ac.uk |

| Brown Adipose Tissue (BAT) | Human | Plasma EPEA levels decreased during cold exposure, with a more profound decline in subjects with active BAT, suggesting a link between EPEA and BAT metabolism. | frontiersin.orgnih.gov |

| Brain | Piglets, Rats | EPEA is found endogenously in the brain. | nih.gov |

| Osteoblast-like cells (MC3T3-E1) | Mouse (in vitro) | Express mRNA for NAPE-PLD, the EPEA synthesis enzyme. EPA treatment reduced NAPE-PLD mRNA levels. | nih.gov |

Metabolism and Enzymatic Degradation of Eicosapentaenoyl Ethanolamide

Fatty Acid Amide Hydrolase (FAAH) Activity

The principal catabolic enzyme responsible for terminating the signaling of many NAEs, including EPEA, is fatty acid amide hydrolase (FAAH). mdpi.comhmdb.ca This intracellular membrane-bound serine hydrolase breaks down EPEA into its constituent molecules: eicosapentaenoic acid and ethanolamine (B43304). wikipedia.orgnih.gov

Two main isoforms of FAAH have been identified: FAAH-1 and FAAH-2. nih.gov FAAH-1 is the primary enzyme responsible for the hydrolysis of EPEA and other polyunsaturated NAEs like anandamide (B1667382) (AEA). mdpi.com It is predominantly expressed in the brain and liver. mdpi.comnih.gov In contrast, FAAH-2, which is found in various tissues but not rodents, exhibits a different substrate preference and is less involved in EPEA degradation. nih.govmdpi.com The sequence identity between FAAH-1 and FAAH-2 is low, at approximately 20%. mdpi.com Studies have confirmed that EPEA is a substrate for FAAH, and its breakdown is a key step in regulating its biological activity. nih.govresearchgate.netnih.gov

Pharmacological or genetic inhibition of FAAH leads to a significant increase in the endogenous levels of its substrates, including EPEA. nih.govmdpi.com By blocking FAAH activity, inhibitors prevent the degradation of EPEA, thereby enhancing and prolonging its biological effects. nih.govmdpi.com For instance, the use of FAAH inhibitors has been shown to potentiate the anti-proliferative effects of EPEA in certain cancer cell lines that express high levels of the enzyme. researchgate.netnih.gov This "entourage effect," where the increased levels of NAEs due to FAAH inhibition lead to enhanced biological actions, has been a key focus of research. mdpi.com Studies using specific FAAH inhibitors have demonstrated elevated brain levels of anandamide, a related NAE, suggesting a similar effect would occur for EPEA. escholarship.org A 10-day administration of a FAAH inhibitor in healthy adults resulted in a tenfold increase in anandamide levels. diva-portal.org

Table 1: Effect of FAAH Inhibition on NAE Levels

| Compound | Condition | Fold Increase in Levels | Reference |

|---|---|---|---|

| Anandamide (AEA) | FAAH inhibitor (PF-04457845) for 10 days in humans | 10-fold | diva-portal.org |

| Anandamide (AEA) | FAAH inhibitor (URB597) in rats/mice | Significant increase in brain | escholarship.org |

| EPEA | FAAH inhibitor (PMSF) in LNCaP cells | Potentiated anti-proliferative effect | nih.gov |

| Oleoylethanolamide (OEA) | FAAH inhibitor (PF-04457845) for 10 days in humans | Significant increase | diva-portal.org |

Oxidative Metabolism Pathways

In addition to hydrolysis by FAAH, EPEA can be metabolized by several oxidative enzyme systems, mirroring the metabolic pathways of other polyunsaturated fatty acids and their derivatives. nih.govfrontiersin.orgresearchgate.net These pathways convert EPEA into a variety of oxygenated metabolites, some of which possess their own distinct biological activities. nih.govresearchgate.net

EPEA is a substrate for cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.commdpi.com This metabolic route is analogous to the conversion of arachidonic acid into prostaglandins. nih.govnih.gov The oxidation of EPEA by COX-2 leads to the formation of prostaglandin (B15479496) ethanolamides (prostamides). researchgate.netmdpi.com This enzymatic conversion represents a significant intersection between the endocannabinoid and eicosanoid signaling systems. mdpi.com The resulting metabolites may have different biological targets and effects compared to the parent EPEA molecule. mdpi.com

Lipoxygenase (LOX) enzymes are also involved in the metabolism of EPEA. nih.govfrontiersin.orgnih.gov Similar to other polyunsaturated fatty acids, EPEA can be oxidized by various LOX isoforms, such as 12-LOX and 15-LOX. mdpi.comnih.gov This process leads to the generation of hydroxyeicosapentaenoyl ethanolamides (HEPEA). nih.gov The hydrolysis of EPEA by FAAH releases eicosapentaenoic acid, which can then be rapidly oxidized by LOX to form corresponding hydroxy fatty acids. nih.gov This suggests that the initial hydrolysis is a key step that can divert the metabolic flux from endocannabinoid signaling towards the production of oxylipins. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes represents another major pathway for the oxidative metabolism of EPEA. nih.govfrontiersin.orgresearchgate.net Specifically, CYP epoxygenases can metabolize EPEA to form various epoxyeicosatetraenoyl ethanolamides (EEQ-EAs). pnas.orgexlibrisgroup.com This pathway is analogous to the CYP-mediated metabolism of anandamide, which produces epoxyeicosatrienoic ethanolamides (EET-EAs). mdpi.comnih.gov Several human CYP isoforms, including members of the CYP2C and CYP2J families, are capable of metabolizing EPA, the precursor to EPEA, into various epoxides, and it is understood that EPEA undergoes similar transformations. nih.govmdpi.com The resulting epoxide metabolites are bioactive and can exert effects through both endocannabinoid and epoxyeicosanoid signaling pathways. pnas.org

Table 2: Oxidative Metabolism Pathways of Eicosapentaenoyl Ethanolamide (EPEA)

| Pathway | Key Enzymes | Primary Metabolites | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-2 | Prostaglandin ethanolamides (Prostamides) | researchgate.netmdpi.commdpi.com |

| Lipoxygenase (LOX) | 12-LOX, 15-LOX | Hydroxyeicosapentaenoyl ethanolamides (HEPEAs) | mdpi.comnih.govnih.gov |

| Cytochrome P450 (CYP) | CYP Epoxygenases (e.g., CYP2C, CYP2J) | Epoxyeicosatetraenoyl ethanolamides (EEQ-EAs) | pnas.orgnih.govexlibrisgroup.com |

Cytochrome P450 (CYP) Epoxygenase Pathways

Formation of Omega-3 Endocannabinoid Epoxides (e.g., EEQ-EA)

This compound (EPEA) can be metabolized through an oxidative pathway involving cytochrome P450 (CYP) epoxygenases. pnas.orgnih.govnih.gov This enzymatic process leads to the formation of a class of omega-3 endocannabinoid epoxides known as epoxyeicosatetraenoic acid-ethanolamides (EEQ-EAs). pnas.orgillinois.edu This metabolic conversion represents a significant interaction between the endocannabinoid and CYP epoxygenase pathways. pnas.orgnih.gov

The epoxygenation of EPEA can occur at any of its five double bonds, resulting in several distinct regioisomers of EEQ-EA. nih.govillinois.edu Studies using recombinant human CYP2J2, an enzyme known for its epoxygenase activity, have demonstrated the direct conversion of EPEA into various EEQ-EA regioisomers. pnas.orgresearchgate.net This has also been observed in activated BV-2 microglial cells and with rat brain microsomes. pnas.orgnih.govresearchgate.net The production of these metabolites is significantly reduced by CYP inhibitors like ketoconazole, confirming the enzymatic origin through the CYP pathway. nih.gov

Research has detailed the kinetics of EPEA metabolism by human CYP2J2, showing the formation of multiple EEQ-EA regioisomers. researchgate.net Among these, 17,18-EEQ-EA is often the most predominantly formed metabolite. nih.gov These omega-3 endocannabinoid epoxides are not merely metabolic byproducts; they are bioactive lipids themselves, exhibiting anti-inflammatory properties. pnas.orgnih.govillinois.edu For instance, specific EEQ-EA regioisomers have been shown to reduce the production of pro-inflammatory cytokines while increasing anti-inflammatory ones. pnas.orgneurosciencenews.com

The table below details the Michaelis-Menten kinetics for the formation of total and individual EEQ-EA regioisomers from the metabolism of EPEA by recombinant human CYP2J2. researchgate.net

| Product | Km (µM) | Vmax (pmol/min/pmol CYP) | Vmax/Km (pmol/min/pmol CYP/µM) |

|---|---|---|---|

| Total EEQ-EA | 12.7 ± 2.6 | 151.2 ± 9.4 | 11.9 |

| 17,18-EEQ-EA | 11.7 ± 2.4 | 106.3 ± 6.0 | 9.1 |

| 14,15-EEQ-EA | 13.8 ± 4.8 | 17.1 ± 1.6 | 1.2 |

| 11,12-EEQ-EA | 12.8 ± 4.5 | 11.9 ± 1.1 | 0.9 |

| 8,9-EEQ-EA | 15.8 ± 6.0 | 9.8 ± 1.1 | 0.6 |

| 5,6-EEQ-EA | 15.0 ± 5.9 | 6.1 ± 0.6 | 0.4 |

Other Degradative Enzymes

Besides metabolism by fatty acid amide hydrolase (FAAH) and oxidation by CYP enzymes, this compound (EPEA) is also a potential substrate for other hydrolytic enzymes that are part of the broader endocannabinoid system. These include Monoacylglycerol Lipase (B570770) (MAGL) and certain members of the alpha/beta-hydrolase domain (ABHD) family, which are known to degrade endocannabinoids. nih.govcambridge.org

Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase primarily responsible for the degradation of the major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.govnih.govnih.gov While its principal substrate is 2-AG, MAGL's role in the broader regulation of lipid mediators suggests its potential involvement in the degradation of other related molecules. researchgate.netresearchgate.net

Evidence for MAGL's involvement in EPEA metabolism comes from studies on disease models. In a reconstructed psoriatic skin model, which exhibits dysregulated lipid metabolism, the expression of MAGL was found to be significantly higher compared to healthy skin substitutes. dntb.gov.uanih.govresearchgate.net This finding suggests that in certain pathological conditions characterized by altered lipid profiles, MAGL activity is upregulated and may contribute to the turnover of various N-acylethanolamines, including EPEA. dntb.gov.uaresearchgate.net

Alpha/Beta-Hydrolase Domain (ABHD) Enzymes (ABHD6, ABHD12)

The alpha/beta-hydrolase domain (ABHD) family is a large group of enzymes with diverse roles in lipid metabolism. nih.govnih.gov Within this family, ABHD6 and ABHD12 have been identified as important enzymes in the degradation of the endocannabinoid 2-AG, accounting for a smaller but significant portion of its hydrolysis in the brain. nih.govnih.govmdpi.comunipi.it

Similar to MAGL, the involvement of ABHD6 and ABHD12 in EPEA degradation is suggested by their expression changes in specific contexts. In studies using a reconstructed psoriatic skin model, the expression of both ABHD6 and ABHD12 was elevated compared to controls. dntb.gov.uanih.govresearchgate.net Given that the endocannabinoid system is highly interconnected, the upregulation of these hydrolases in a condition where EPEA levels are also modulated points towards their potential role in its degradation. dntb.gov.uaresearchgate.netnih.gov ABHD12 mutations are known to cause a neurodegenerative disease (PHARC), highlighting its importance in endocannabinoid metabolism. cambridge.org The distinct distribution of MAGL, ABHD6, and ABHD12 within the central nervous system suggests they may have different physiological functions in regulating endocannabinoid signaling. mdpi.com

| Enzyme | Relative Expression in Psoriatic vs. Healthy Skin Substitutes |

|---|---|

| Monoacylglycerol Lipase (MAGL) | Higher |

| Alpha/Beta-Hydrolase Domain 6 (ABHD6) | Higher |

| Alpha/Beta-Hydrolase Domain 12 (ABHD12) | Higher |

Molecular Interactions and Receptor Pharmacology of Eicosapentaenoyl Ethanolamide

Cannabinoid Receptor (CB1 and CB2) Interactions

EPEA has been identified as an agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2). medchemexpress.commedchemexpress.com Studies show that it can bind to and activate these receptors, suggesting it may function as an endocannabinoid. nih.govnih.gov The nature of these interactions, including binding affinity and functional potency, has been characterized in various in vitro systems.

EPEA demonstrates the ability to bind to both CB1 and CB2 receptors. In competitive binding assays using mouse brain membranes for CB1 and Chinese Hamster Ovary (CHO) cells expressing human CB2 receptors, EPEA displaced the high-affinity cannabinoid ligand [³H]CP55940 from both receptor types in a concentration-dependent manner. nih.gov This indicates a direct interaction with the cannabinoid receptor binding sites. The binding affinity (Ki) values from these studies are detailed in the table below.

Ligand Binding Affinities (Kᵢ) of Eicosapentaenoyl Ethanolamide (EPEA) at Cannabinoid Receptors

| Compound | Receptor | Binding Affinity (Kᵢ) in µM | Source |

|---|---|---|---|

| This compound | CB1 | 2.5 ± 0.2 | nih.gov |

| This compound | CB2 | 0.82 ± 0.08 | nih.gov |

Functionally, EPEA acts as an agonist at these receptors. nih.gov In a β-arrestin recruitment PRESTO-Tango assay, EPEA was shown to be a weak agonist of the CB1 receptor. pnas.org Further studies confirm its ability to activate both CB1 and CB2, though its potency can be influenced by metabolic degradation. nih.gov For instance, its potency in binding assays was enhanced in the presence of a fatty acid amide hydrolase (FAAH) inhibitor, suggesting that like anandamide (B1667382), EPEA is a substrate for this enzyme. nih.gov

When compared to the classical endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), EPEA generally exhibits weaker activity. One study reported that EPEA has a 4 to 16.5 times weaker binding association to CB1 receptors compared to anandamide. mdpi.com

Functional dose-response studies using a β-arrestin recruitment assay provide a direct comparison of potency (EC₅₀). In these assays, 2-AG activates both CB1 and CB2 with similar potency, while AEA is significantly more potent at CB1 than CB2. pnas.org EPEA and its epoxide metabolite, 17,18-EEQ-EA, were found to activate both CB1 and CB2 with high potency. pnas.org Specifically, the epoxide of EPEA showed significant CB2 activation. pnas.org

Functional Potency (EC₅₀) of EPEA, Endocannabinoids, and a Metabolite at CB1 and CB2 Receptors

| Compound | Receptor | EC₅₀ (nM) | Source |

|---|---|---|---|

| This compound (EPEA) | CB1 | 18.5 | pnas.orgnih.gov |

| This compound (EPEA) | CB2 | 1.4 | pnas.orgnih.gov |

| Anandamide (AEA) | CB1 | 114 | pnas.org |

| Anandamide (AEA) | CB2 | >10,000 | pnas.org |

| 2-Arachidonoylglycerol (2-AG) | CB1 | 5,490 | pnas.org |

| 2-Arachidonoylglycerol (2-AG) | CB2 | 3,110 | pnas.org |

| 17,18-Epoxyeicosatetraenoyl Ethanolamide (17,18-EEQ-EA) | CB1 | 18.5 | nih.gov |

| 17,18-Epoxyeicosatetraenoyl Ethanolamide (17,18-EEQ-EA) | CB2 | 1.4 | nih.gov |

The role of cannabinoid receptors in mediating the effects of EPEA has been investigated using selective antagonists. In studies on prostate cancer cell lines, the anti-proliferative effects of EPEA in PC3 cells were reduced by the co-administration of the CB1-selective antagonist AM281 and the CB2-selective antagonist AM630. nih.govnih.govoup.com This suggests that the effects in this specific cell line are, at least in part, mediated by cannabinoid receptors. nih.gov However, in LNCaP prostate cancer cells, these antagonists had no effect on EPEA's anti-proliferative action, indicating a receptor-independent mechanism in that context. nih.govoup.com

In a different experimental model examining seizure susceptibility in mice, EPEA (at concentrations up to 1000 µM) did not alter the seizure threshold. nih.gov This was in contrast to docosahexaenoyl ethanolamide (DHEA), whose anti-seizure effects were blocked by the CB1 antagonist AM251. nih.gov This finding suggests that under these conditions, EPEA does not produce significant CB1-mediated anti-seizure activity. nih.gov

Transient Receptor Potential (TRP) Channel Modulation

In addition to its activity at cannabinoid receptors, EPEA interacts with members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory signaling.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known as the capsaicin (B1668287) receptor, is a key player in pain and inflammation signaling. mdpi.comnih.gov Research using HEK-293 cells expressing human TRPV1 indicates that EPEA demonstrates minimal effectiveness in directly activating the TRPV1 channel. biorxiv.org Studies employing a fluorescent calcium-sensitive dye to measure changes in intracellular calcium showed that while other endocannabinoid-related molecules like DHEA and anandamide directly stimulate TRPV1 activity, EPEA had minimal effect. biorxiv.orgpeerj.comnih.gov This is noteworthy because its parent fatty acid, EPA, has been shown to interact with TRPV1, often acting as a competitive inhibitor of responses to vanilloid agonists like capsaicin. researchgate.netnih.gov

In contrast to its minimal effect on TRPV1, EPEA has been shown to be an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. researchgate.netresearcher.life TRPA1 is a sensor for noxious stimuli, including chemical irritants and cold temperatures. nih.gov In studies using HEK-293 cells that express human TRPA1, EPEA was among several polyunsaturated fatty acid derivatives that triggered a TRPA1 response, leading to an increase in intracellular calcium. peerj.comnih.govresearchgate.net This activation of TRPA1 suggests a potential role for EPEA in modulating sensory pathways distinct from those involving TRPV1. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

This compound (EPEA) is an endocannabinoid-like compound that engages with the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. nih.gov These receptors, which include the isoforms PPARα, PPARγ, and PPARβ/δ, function as ligand-activated transcription factors that are central to regulating lipid and glucose metabolism, cellular differentiation, and inflammatory responses. nih.govmdpi.com Upon activation by a ligand, such as a fatty acid or its derivative, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.govreactome.orgresearchgate.net

PPAR-alpha (PPARα) Activation Pathways

This compound (EPEA) is recognized as a ligand for PPARα. nih.gov Its precursor, eicosapentaenoic acid (EPA), is also a well-established activator of this receptor. ahajournals.orgreactome.org PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, where it serves as a primary regulator of fatty acid oxidation. nih.govreactome.org

The activation of PPARα by ligands initiates a cascade of events leading to the regulation of target genes involved in lipid metabolism. ahajournals.org Studies have demonstrated that the activation of PPARα by EPA and other agonists leads to an increased expression of enzymes responsible for fatty acid oxidation (FAO) and the synthesis of ketone bodies. nih.gov This process is crucial during the transition from a fed to a fasted state. nih.gov Furthermore, research involving obese adolescents has shown that supplementation with omega-3 fatty acids, including EPA, is associated with an upregulation of PPARα gene expression in subcutaneous adipose tissue. nih.gov

Beyond metabolic control, PPARα activation by compounds like EPEA and EPA exerts significant anti-inflammatory effects. researchgate.netahajournals.org Research indicates that oxidized EPA can inhibit cytokine-induced activation of the pro-inflammatory transcription factor NF-κB in a PPARα-dependent manner. ahajournals.org This suggests that some of the anti-inflammatory properties of omega-3 fatty acid derivatives are mediated through the activation of PPARα, which can interfere with inflammatory signaling pathways. researchgate.netahajournals.org For instance, OEA, a compound structurally similar to EPEA, has been shown to reduce the expression of the inflammatory marker COX-2 in a PPARα-dependent fashion. researchgate.net

PPAR-gamma (PPARγ) Activation and Gene Expression Modulation

This compound (EPEA) has been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipogenesis, glucose homeostasis, and lipid storage. researchgate.netnih.govmdpi.com Studies conducted on MCF-7 breast cancer cells demonstrated that EPEA enhances the expression of PPARγ and stimulates transcription dependent on the PPAR response element. researchgate.netnih.gov This activation leads to the upregulation of specific target genes, such as Phosphatase and Tensin Homolog (PTEN), which in turn results in the inhibition of the AKT-mTOR signaling pathway. researchgate.netnih.gov

The modulation of gene expression by PPARγ activators can vary depending on the cellular context. While EPEA was found to increase PPARγ expression in cancer cells, its precursor, EPA, has shown different effects in other models. researchgate.netnih.gov For example, one study on adipocyte differentiation reported that EPA treatment decreased PPARγ mRNA expression by nearly 50% compared to controls. researchgate.net Similarly, a study in obese adolescents who received omega-3 PUFA supplementation found a downregulation in the expression of the gene encoding for PPARγ in subcutaneous adipose tissue. nih.gov These findings suggest that the regulatory effects of EPEA and related compounds on PPARγ and its target genes are highly specific to the cell type and physiological conditions.

The following table summarizes the effects of EPEA and its precursor EPA on the gene expression of PPARγ and related targets as reported in different experimental models.

| Compound | Cell/Tissue Type | Effect on PPARγ Expression | Effect on Target Gene Expression | Reference |

| EPEA | MCF-7 Breast Cancer Cells | Increased expression | Increased PTEN expression | researchgate.netnih.gov |

| EPA | Differentiating Adipocytes | Decreased expression by ~50% | Decreased Cidea expression by 50% | researchgate.net |

| EPA/DHA | Subcutaneous Adipose Tissue (Obese Adolescents) | Downregulated expression | Upregulated PPARα and SREBP1 expression | nih.gov |

| EPA-PC/EPA-PE | Preadipocytes | Upregulated expression | Upregulated lipid metabolic target genes | rsc.org |

This table provides an interactive summary of research findings. Users can sort and filter the data to compare results across different studies.

Other Potential G Protein-Coupled Receptor Interactions (e.g., GPR120)

Beyond nuclear receptors, this compound and its parent compound EPA interact with G protein-coupled receptors (GPCRs), notably GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). nih.govnih.gov GPR120 has been identified as a functional receptor for omega-3 fatty acids, including EPA and docosahexaenoic acid (DHA). nih.govnih.govspandidos-publications.com It is expressed in various tissues, including adipose tissue, macrophages, and the intestines. nih.gov

Activation of GPR120 by ligands like EPA initiates potent anti-inflammatory and insulin-sensitizing effects. nih.govnih.gov Research in both macrophage and adipocyte cell lines has shown that EPA binding to GPR120 can suppress inflammatory pathways induced by saturated fatty acids or lipopolysaccharides (LPS). nih.govnih.gov The mechanism involves the recruitment of β-arrestin 2 to the receptor following ligand binding. nih.gov This GPR120/β-arrestin 2 complex then interacts with TAK1-binding protein 1 (TAB1), preventing the activation of TGF-β-activated kinase 1 (TAK1). nih.govnih.gov The inhibition of the TAK1 complex effectively blocks downstream pro-inflammatory signaling cascades, such as those involving NF-κB and JNK. nih.govnih.gov

Studies have confirmed the critical role of GPR120 in mediating the anti-inflammatory actions of EPA. For instance, in 3T3-L1 adipocytes, the silencing of GPR120 with siRNA abolished the anti-inflammatory effects of EPA. nih.gov In vivo experiments using GPR120 knockout mice further established that the receptor is essential for the anti-inflammatory and insulin-sensitizing benefits of dietary omega-3 fatty acids. nih.gov These findings highlight GPR120 as a key cell-surface receptor through which EPEA and related omega-3 fatty acid derivatives can exert their pharmacological effects, independent of the PPAR nuclear receptor pathways.

Cellular and Molecular Signaling Mechanisms Mediated by Eicosapentaenoyl Ethanolamide

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. EPEA has been shown to modulate the phosphorylation status of key MAPK proteins, thereby influencing downstream cellular responses. nih.gov

p38-MAPK Phosphorylation

Eicosapentaenoyl ethanolamide has been observed to alter the phosphorylation of p38-MAPK. nih.govnih.gov In studies involving C2C12 myoblasts, supplementation with EPEA led to changes in p38 MAPK phosphorylation. nih.gov This modulation is significant as the p38-MAPK pathway is a primary responder to stress stimuli and plays a critical role in inflammation and apoptosis. frontiersin.org The activation of p38-MAPK is mediated by the dual phosphorylation of threonine and tyrosine residues. frontiersin.org Research on breast cancer cells has also indicated that EPEA can alter the phosphorylation of p38-MAPK. nih.gov The parent compound, EPA, has also been shown to influence p38-MAPK phosphorylation in various cell types. plos.orgnih.govnih.gov

JNK Phosphorylation

Similar to its effects on p38-MAPK, EPEA has been implicated in the modulation of c-Jun N-terminal kinase (JNK) phosphorylation. nih.gov The JNK pathway is another critical stress-activated signaling cascade involved in apoptosis, inflammation, and cell differentiation. In breast cancer cell lines, treatment with EPEA resulted in altered JNK phosphorylation. nih.gov Studies on related omega-3 fatty acid derivatives have also demonstrated the modulation of JNK phosphorylation. plos.orgnih.gov

ERK Phosphorylation

The Extracellular signal-regulated kinase (ERK) pathway is typically associated with cell proliferation and survival. EPEA has been shown to influence the phosphorylation of ERK proteins. nih.gov In breast cancer cells, EPEA treatment led to altered phosphorylation of ERK. nih.gov Interestingly, the parent fatty acid, EPA, has been found to diminish ERK1/ERK2 enzyme activity in Jurkat T-cells. nih.gov This suggests a complex and context-dependent regulation of the ERK pathway by EPEA and its precursor.

| Pathway Component | Effect of this compound | Cell Type/Model |

| p38-MAPK Phosphorylation | Altered | C2C12 myoblasts, Breast cancer cells nih.govnih.gov |

| JNK Phosphorylation | Altered | Breast cancer cells nih.gov |

| ERK Phosphorylation | Altered | Breast cancer cells nih.gov |

Regulation of Inflammatory Cytokine and Chemokine Production

A significant aspect of EPEA's biological activity is its ability to modulate the production of inflammatory mediators, including cytokines and chemokines. This anti-inflammatory potential is a key area of research. nih.gov

Interleukin (IL) Modulation (e.g., IL-6, IL-10)

EPEA has demonstrated the ability to modulate the production of key interleukins involved in the inflammatory response. For instance, in mouse adipocytes, EPEA has been shown to decrease the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine. vu.edu.au Conversely, Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine, and its modulation is crucial for resolving inflammation. nih.govoatext.com While direct modulation of IL-10 by EPEA is still under investigation, the parent compound EPA has been shown to affect the levels of both IL-6 and IL-10 in various inflammatory models. nih.govnih.gov Studies have highlighted the potential of N-eicosapentaenoyl-ethanolamine to correct cytokine imbalances, making it a substance of interest for inflammatory conditions. researchgate.netdntb.gov.ua

Chemokine Modulation (e.g., MCP-1)

Chemokines are a class of cytokines that direct the migration of immune cells. Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a pivotal role in the recruitment of monocytes to sites of inflammation. cambridge.org Research has shown that EPEA can decrease the production of MCP-1 in mouse adipocytes. vu.edu.au This finding is significant as elevated levels of MCP-1 are associated with various chronic inflammatory diseases. The parent compound, EPA, has also been shown to inhibit the expression of MCP-1, further supporting the anti-inflammatory profile of this fatty acid family. nih.govmdpi.com

| Inflammatory Mediator | Effect of this compound | Cell Type/Model |

| Interleukin-6 (IL-6) | Decreased production | Mouse adipocytes vu.edu.au |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased production | Mouse adipocytes vu.edu.au |

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

This compound (EPEA) is part of a class of N-acylethanolamines derived from omega-3 polyunsaturated fatty acids (n-3 PUFAs) that exhibit notable anti-inflammatory properties. nih.gov The parent fatty acid, eicosapentaenoic acid (EPA), has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) transcription factor. nih.govmdpi.com This inhibition is a critical mechanism for controlling inflammatory gene expression. nih.gov The NF-κB signaling cascade is a primary target for the anti-inflammatory action of n-3 PUFAs. nih.gov Research on the closely related docosahexaenoyl ethanolamide (DHEA) has demonstrated that its neuroprotective effects are associated with the inhibition of NF-κB activation. nih.gov While direct studies on EPEA's effect on NF-κB are part of a broader investigation into n-3 PUFA derivatives, the established actions of EPA and DHEA suggest that EPEA likely shares the ability to suppress this key inflammatory pathway. nih.govnih.gov

Apoptosis and Autophagy Induction Pathways

EPEA actively participates in the induction of cellular self-degradation and programmed death pathways, primarily through the modulation of key regulatory protein complexes and signaling cascades.

Bcl-2 Phosphorylation and Beclin-1 Dissociation

A primary mechanism by which EPEA induces autophagy involves the Bcl-2 protein family. In MCF-7 breast cancer cells, treatment with EPEA leads to the phosphorylation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This phosphorylation event is crucial as it disrupts the inhibitory interaction between Bcl-2 and Beclin-1, a key protein in the initiation of the autophagosome. researchgate.netresearchgate.netmdpi.com The dissociation of Bcl-2 from Beclin-1 results in increased levels of unbound, active Beclin-1, which then promotes the formation of autophagosomes and induces autophagy. nih.govresearchgate.net This action highlights a sophisticated, phosphorylation-dependent mechanism for regulating the Beclin-1/Bcl-2 complex to trigger an autophagic response. researchgate.net

PTEN Expression and AKT-mTOR Pathway Inhibition

EPEA exerts significant anti-proliferative effects by modulating the PTEN/AKT/mTOR signaling axis, a central pathway controlling cell growth, proliferation, and survival. nih.govmdpi.com Studies in MCF-7 breast cancer cells have shown that EPEA enhances the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govebi.ac.uk As a nuclear receptor, activated PPARγ stimulates the transcription of its target genes, including the tumor suppressor Phosphatase and Tensin Homolog (PTEN). nih.govresearchgate.net The resulting increase in PTEN protein levels leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn inhibits the activation of the serine/threonine kinase AKT. mdpi.comoncotarget.com Downstream, the inhibition of AKT prevents the activation of the mammalian Target of Rapamycin (B549165) (mTOR), a master regulator of cell growth. nih.govresearchgate.net This cascade effectively suppresses a major survival pathway in cancer cells. nih.govspandidos-publications.comscispace.com

Table 1: Research Findings on EPEA-Mediated Apoptosis and Autophagy

| Pathway Component | Specific Molecule | Observed Effect of EPEA | Cellular Context | Citation |

| Autophagy Initiation | Bcl-2 | Induces phosphorylation | MCF-7 breast cancer cells | nih.gov, researchgate.net |

| Beclin-1 | Promotes dissociation from Bcl-2, increasing unbound Beclin-1 levels | MCF-7 breast cancer cells | nih.gov, researchgate.net, researchgate.net | |

| Tumor Suppression | PPARγ | Enhances expression | MCF-7 breast cancer cells | nih.gov, ebi.ac.uk |

| PTEN | Increases expression (as a PPARγ target gene) | MCF-7 breast cancer cells | nih.gov, researchgate.net | |

| Survival Pathway | AKT-mTOR | Inhibits pathway activity subsequent to PTEN upregulation | MCF-7 breast cancer cells | nih.gov, researchgate.net |

Modulation of Cell Migration and Invasiveness Markers

EPEA has been found to influence the machinery of cell movement and tissue invasion, key processes in cancer metastasis. Its effects appear to be specific to certain molecular markers.

Integrin Expression Modulation

Integrins are transmembrane receptors that mediate cell-matrix adhesion and are pivotal for cell migration and invasion. Research on the highly invasive MDA-MB-231 breast cancer cell line demonstrated that EPEA, along with its parent compound EPA, significantly inhibits cell invasiveness. researchgate.net This functional outcome was consistent with the observed reduction in the expression of integrin-β3 following treatment with EPEA. researchgate.net The modulation of integrin expression represents a direct mechanism by which EPEA can attenuate the metastatic potential of cancer cells.

Matrix Metalloproteinase (MMP) and Vascular Endothelial Growth Factor (VEGF) Regulation

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion, while Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates the formation of new blood vessels (angiogenesis). researchgate.netfrontiersin.org Interestingly, studies on MDA-MB-231 cells showed that while EPEA effectively reduced cell invasion, it did not alter the expression of MMP-1 or VEGF. researchgate.net This finding suggests that EPEA's anti-invasive effects in this context are not mediated through the regulation of these specific MMP or VEGF proteins, pointing towards a more targeted action on adhesion molecules like integrins. researchgate.net This contrasts with the action of other related lipids, such as DHA, which have been shown to decrease MMP expression. researchgate.net

Table 2: Research Findings on EPEA's Modulation of Invasiveness Markers

| Marker Family | Specific Molecule | Observed Effect of EPEA on Expression | Functional Outcome | Cellular Context | Citation |

| Integrins | Integrin-β3 | Reduced | Inhibition of cell invasiveness | MDA-MB-231 breast cancer cells | researchgate.net |

| MMPs | MMP-1 | No change | Anti-invasive effect is independent of this marker | MDA-MB-231 breast cancer cells | researchgate.net |

| Growth Factors | VEGF | No change | Anti-invasive effect is independent of this marker | MDA-MB-231 breast cancer cells | researchgate.net |

Influence on Lipid Homeostasis Regulatory Genes and Enzymes

EPEA, alongside its parent compound EPA, is implicated in the intricate regulation of genes and enzymes that govern lipid metabolism. researchgate.netnih.gov This regulation is crucial for maintaining cellular and systemic lipid homeostasis.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis. scienceopen.com Polyunsaturated fatty acids (PUFAs), including EPA, are known to suppress the activity of SREBP-1c. nih.gov EPEA, as a derivative of EPA, is also involved in this regulatory network. researchgate.netsemanticscholar.org The suppression of SREBP-1c by n-3 PUFAs like EPA can occur through various mechanisms, including the inhibition of SREBP-1 protein hydrolysis, a critical step for its activation. scienceopen.com For instance, EPA can trigger the phosphorylation of INSIG-2, a protein that retains the SREBP precursor in the endoplasmic reticulum, thereby preventing its activation. scienceopen.com This action consequently obstructs the synthesis of fatty acids. scienceopen.com Studies have shown that n-3 PUFAs can prevent the insulin-induced activation of the SREBP-1c promoter. nih.gov

Carbohydrate Responsive Element-Binding Protein (ChREBP)

Carbohydrate Responsive Element-Binding Protein (ChREBP) is another critical transcription factor that regulates genes involved in glycolysis and de novo lipogenesis, primarily in response to glucose. nih.govnih.gov The activity of ChREBP is influenced by various signaling pathways, and its dysregulation can contribute to metabolic disorders. unitedformetabolicdiseases.nl While direct studies on EPEA's effect on ChREBP are limited, the broader class of n-3 PUFAs, from which EPEA is derived, is known to modulate lipid metabolism, in part by influencing the expression and activity of key transcription factors like ChREBP. researchgate.net

Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC)

Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC) are two pivotal enzymes in the de novo synthesis of fatty acids. basicmedicalkey.commhmedical.com ACC catalyzes the rate-limiting step, the conversion of acetyl-CoA to malonyl-CoA, while FAS is a large multienzyme complex that carries out the subsequent steps to produce palmitate. mhmedical.comlibretexts.org The expression of both FAS and ACC is transcriptionally regulated by SREBP-1c. scienceopen.comnih.gov Therefore, by suppressing SREBP-1c, n-3 PUFAs like EPA and consequently its derivative EPEA, can effectively downregulate the expression of these lipogenic enzymes. nih.gov This leads to a reduction in de novo fatty acid synthesis. nih.gov ACC activity is also regulated by phosphorylation; for example, it is inhibited by AMP-activated protein kinase (AMPK). basicmedicalkey.com

Table 1: Influence of this compound (EPEA) and parent n-3 PUFAs on Lipid Homeostasis Regulators

| Regulator | Function | Effect of n-3 PUFAs (including EPA/EPEA) |

|---|---|---|

| SREBP-1c | Transcription factor promoting fatty acid synthesis. scienceopen.com | Suppression of activity and expression. nih.gov |

| ChREBP | Transcription factor regulating glucose-responsive lipogenic genes. nih.gov | Modulation of activity, contributing to lipid metabolism regulation. researchgate.net |

| FAS | Enzyme complex for de novo fatty acid synthesis. mhmedical.com | Downregulation of expression via SREBP-1c suppression. nih.gov |

| ACC | Rate-limiting enzyme in fatty acid synthesis. mhmedical.com | Downregulation of expression and potential allosteric regulation. nih.govbasicmedicalkey.com |

Membrane Fluidity and Protein Function Modulation

The lipid composition of cellular membranes is a critical determinant of their physical properties, including fluidity and permeability, which in turn modulate the function of membrane-bound proteins. mdpi.comnih.gov As a derivative of the long-chain polyunsaturated fatty acid EPA, EPEA can be incorporated into membrane phospholipids (B1166683). The presence of PUFAs like EPA and DHA in neuronal membranes imparts flexibility and fluidity. encyclopedia.pubfrontiersin.org This increased fluidity can facilitate the lateral movement and conformational changes of membrane proteins such as receptors, ion channels, and enzymes, thereby enhancing the efficiency of signal transduction. encyclopedia.pubfrontiersin.org The modulation of membrane properties is a fundamental mechanism by which lipids can regulate cellular function non-specifically. nih.gov

cAMP/PKA Signaling Enhancement

The cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway is a ubiquitous second messenger system involved in a vast array of cellular processes. There is evidence that N-acylethanolamines derived from n-3 PUFAs can enhance cAMP/PKA signaling. For instance, the DHA-derived ethanolamide, synaptamide, has been shown to suppress neuroinflammation by promoting the cAMP/PKA pathway. nih.govnih.gov This activation can lead to the inhibition of pro-inflammatory signaling pathways like NF-κB. nih.gov While direct evidence for EPEA is still emerging, some studies suggest that related lipid mediators can activate Gs-coupled receptors, leading to an increase in intracellular cAMP and subsequent PKA activation. acs.org For example, EPA has been found to trigger PKA activation, which then leads to the phosphorylation of INSIG-2, impacting SREBP-1 processing. scienceopen.com Furthermore, DHA metabolites have been observed to increase cAMP levels, activating the cAMP/PKA pathway and enhancing hippocampal long-term potentiation. mdpi.com

Table 2: Research Findings on Signaling Mechanisms

| Signaling Pathway/Process | Key Findings | Associated Molecules |

|---|---|---|

| Lipid Homeostasis | n-3 PUFAs suppress the transcription of lipogenic genes by inhibiting SREBP-1c. nih.gov | SREBP-1c, FAS, ACC |

| Membrane Fluidity | Incorporation of PUFAs like EPA increases membrane fluidity, affecting protein function. encyclopedia.pubfrontiersin.org | Phospholipids, membrane proteins |

| cAMP/PKA Signaling | DHA-derived ethanolamide enhances cAMP/PKA signaling, suppressing inflammation. nih.gov EPA can activate PKA. scienceopen.com | cAMP, PKA, NF-κB, INSIG-2 |

Physiological and Pathophysiological Roles of Eicosapentaenoyl Ethanolamide in Preclinical Models

Anti-inflammatory Actions in Cellular and Animal Models

Eicosapentaenoyl ethanolamide (EPEA) is an N-acyl ethanolamine (B43304) synthesized from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA). It is recognized for its immunomodulatory and anti-inflammatory activities in various preclinical models. frontiersin.org

Microglial Cell Responses to Inflammatory Stimuli

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and resolving neuroinflammation. mdpi.commdpi.com In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia become activated and release a variety of pro-inflammatory mediators. mdpi.complos.orgnih.gov Preclinical studies demonstrate that EPEA and its precursor, EPA, can modulate these microglial responses.

In vitro studies using primary microglial cells have shown that treatment with EPA can reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) following LPS stimulation. frontiersin.org This anti-inflammatory effect is linked to the modulation of intracellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of the inflammatory response. mdpi.com Furthermore, EPEA's precursor, EPA, has been shown to target microglia to reduce neuroinflammation. frontiersin.org The modulation of microglial activation is a critical aspect of controlling neuroinflammatory processes, and EPEA is emerging as a significant contributor to this regulation. mdpi.comresearchgate.net

Table 1: Effects of EPA/EPEA on Microglial Responses to Inflammatory Stimuli

| Cell Model | Inflammatory Stimulus | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Primary Rat Microglia | Lipopolysaccharide (LPS) | Eicosapentaenoic Acid (EPA) | Decreased production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | frontiersin.org |

| Human Microglial Clone 3 (HMC3) | LPS + TNF-α | Trazodone (as a model anti-inflammatory) | Decreased expression of NF-κB and IBA-1; reduced release of IL-6. | researchgate.net |

| Neonatal Mouse Olfactory Ensheathing Cells | Lipopolysaccharide (LPS) | EPA and EPEA | EPEA exerted a superior anti-inflammatory effect compared to free EPA. | mdpi.com |

Macrophage Responses to Inflammatory Stimuli

Macrophages are key players in the peripheral immune system, and their response to inflammatory stimuli is critical in the pathogenesis of many chronic diseases. Like microglia, macrophages can be activated by LPS, leading to the production of pro-inflammatory molecules. biorxiv.orgfrontiersin.org EPEA has been shown to exert potent anti-inflammatory effects on macrophages. mdpi.com

Studies on RAW264.7 mouse macrophages and human THP-1 macrophages have demonstrated that EPEA and other N-acyl ethanolamines derived from omega-3 fatty acids can significantly reduce the secretion of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and monocyte chemoattractant protein-1 (MCP-1) upon LPS stimulation. mdpi.com This inhibition occurs at the level of gene expression, with reduced mRNA levels for Il-6, Mcp-1, and cyclooxygenase-2 (Cox-2). mdpi.com The anti-inflammatory actions of EPEA in macrophages are partly mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate genes involved in inflammation and metabolism. biorxiv.org

Table 2: EPEA's Impact on Macrophage Inflammatory Responses

| Cell Model | Inflammatory Stimulus | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | N-eicosapentaenoyl dopamine (B1211576) (EPDA) | Reduced secreted NO, IL-6, and MCP-1. | mdpi.com |

| THP-1 Macrophages | Lipopolysaccharide (LPS) | N-eicosapentaenoyl dopamine (EPDA) | Reduced gene expression of MCP-1, IL-6, COX-2, and IL-1β. | mdpi.com |

| THP-1 Macrophages | Lipopolysaccharide (LPS) | Eicosapentaenoic Acid (EPA) | Reduced IL-1β and IL-6 expression and secretion. | biorxiv.org |

Adipocyte Inflammation Modulation

Adipose tissue is now recognized as an active endocrine organ that can produce a range of inflammatory mediators, contributing to the low-grade chronic inflammation associated with obesity. In obese individuals, adipocytes and infiltrating macrophages can create a pro-inflammatory environment. mdpi.comnih.gov EPEA and its precursor, EPA, have been shown to modulate this inflammation.

In preclinical models using 3T3-L1 adipocytes, EPEA was found to decrease LPS-induced production of IL-6 and MCP-1. researchgate.net The consumption of omega-3 PUFAs, which are precursors to EPEA, is associated with increased levels of EPEA in adipose tissue. jomes.orgresearchgate.net These increased EPEA concentrations are negatively correlated with markers of insulin (B600854) resistance. jomes.org The mechanism of action in adipocytes involves the modulation of inflammatory gene expression, potentially through pathways involving PPARs. nih.govjomes.org

Table 3: Modulation of Adipocyte Inflammation by EPEA/EPA

| Model | Key Findings | Reference |

|---|---|---|

| 3T3-L1 Adipocytes | EPEA decreased LPS-induced IL-6 and MCP-1 levels. | researchgate.net |

| Obese Mice | Consumption of n-3 PUFAs increased EPEA concentrations in adipose tissue. | jomes.org |

| Obese Humans | Increased EPEA concentrations were negatively correlated with insulin resistance. | jomes.org |

| Obese Mice | EPA supplementation downregulated genes associated with inflammation and chemotaxis in visceral adipose tissue. | mdpi.com |

Neuroinflammatory Processes and Resolution

Neuroinflammation is a common feature of neurodegenerative diseases and brain aging. frontiersin.orgresearchgate.net The resolution of inflammation is an active process involving specialized pro-resolving mediators (SPMs), some of which are derived from omega-3 fatty acids like EPA. EPEA, as a derivative of EPA, is implicated in these neuroinflammatory and resolution processes. mdpi.com

Studies in animal models have shown that dietary supplementation with EPA can prevent the increase of pro-inflammatory cytokines such as IL-1β and TNF-α in the hippocampus following an inflammatory challenge with LPS. frontiersin.org EPEA and its counterpart docosahexaenoyl ethanolamide (DHEA) are thought to contribute to these effects by inhibiting NF-κB activation, a central pathway in the inflammatory response. mdpi.com By modulating microglial activity and reducing the production of neurotoxic factors, EPEA contributes to a neuroprotective environment and facilitates the resolution of inflammation in the brain. mdpi.comscholaris.ca

Neurobiological Functions and Neural Homeostasis

Beyond its anti-inflammatory roles, EPEA is involved in fundamental neurobiological processes that are essential for maintaining neural homeostasis.

Modulation of Synaptic Plasticity and Neurotransmission

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.govucl.ac.uk The endocannabinoid system, which includes cannabinoid receptors and their endogenous ligands, is a key modulator of synaptic plasticity. researchgate.netresearchgate.net EPEA is considered an endocannabinoid-like compound that can influence synaptic function. frontiersin.org

Endocannabinoids can act as retrograde messengers, being synthesized in postsynaptic neurons and traveling backward to presynaptic terminals to modulate neurotransmitter release. frontiersin.orgresearchgate.net This process can induce both short-term and long-term changes in synaptic strength. researchgate.net Deficiencies in omega-3 PUFAs, the precursors to EPEA, have been linked to impaired endocannabinoid-mediated synaptic plasticity in the hippocampus and prefrontal cortex of mice. frontiersin.org By interacting with the endocannabinoid system, EPEA can influence neurotransmission and contribute to the complex regulation of synaptic plasticity, which is vital for cognitive function and emotional regulation. frontiersin.orgresearchgate.net

Influence on Alcohol Tolerance Behaviors (e.g., C. elegans models)

Studies in C. elegans have highlighted the specific requirement of omega-3 fatty acids for developing alcohol tolerance. mdpi.com Mutants with defects in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) fail to recover movement after ethanol (B145695) exposure, a behavior indicative of a lack of tolerance. mdpi.comnih.gov Specifically, EPA is required for the development of acute functional tolerance to alcohol. nih.gov Dietary supplementation with EPA can restore this tolerance in mutant strains and even alter the alcohol response in wild-type worms. nih.govnih.gov This suggests that EPA and its derivatives, like EPEA, may play a crucial role in the neuroadaptive processes that underlie alcohol tolerance. mdpi.comnih.gov

Cholinergic Signaling Modulation

Polyunsaturated fatty acids are known to be enriched in synaptic membranes and their absence can lead to decreased cholinergic neurotransmission. plos.orgvcu.edu Both EPA and arachidonic acid (AA) can rescue defects in cholinergic signaling. plos.org This suggests that while EPA is specifically required for alcohol tolerance, its role in modulating cholinergic neurotransmission may be shared with other fatty acids. plos.orgvcu.edu The ability of these fatty acids to influence the function of membrane-bound proteins, such as receptors and ion channels, is a likely mechanism for their effects on neurotransmission. nih.gov

Protective Role in Olfactory Glial Cells

In preclinical models of neuroinflammation, EPEA has demonstrated protective effects on olfactory ensheathing cells (OECs), a type of glial cell. mdpi.comcnr.itnih.gov When OECs were exposed to lipopolysaccharide (LPS) to induce an inflammatory response, treatment with EPEA resulted in a reduction of inflammatory markers. mdpi.comcnr.itnih.gov Specifically, EPEA was found to have a superior anti-inflammatory effect compared to its parent fatty acid, EPA. mdpi.comcnr.itnih.gov These findings suggest a potential role for EPEA in mitigating neuroinflammation, which is a key factor in various neurodegenerative diseases. nih.gov

Anti-Proliferative and Anti-Migratory Effects in Cancer Cell Lines

EPEA has been investigated for its potential anti-cancer properties in various cancer cell lines, demonstrating both anti-proliferative and anti-migratory effects.

Breast Cancer Cell Models (e.g., MCF-7, MDA-MB-231)

In breast cancer cell lines, EPEA has shown greater anti-cancer effects than EPA. nih.govresearchgate.net Studies on MCF-7 and MDA-MB-231 cells revealed that EPEA could reduce cell viability and inhibit invasiveness. nih.govresearchgate.net These effects are, at least in part, mediated through cannabinoid receptors (CB1 and CB2), which are expressed on these cancer cells. nih.govresearchgate.net The signaling mechanisms involved include the altered phosphorylation of key proteins in the MAP kinase pathway, such as p38-MAPK, JNK, and ERK. nih.govresearchgate.net Furthermore, in MCF-7 cells, EPEA has been shown to induce autophagy, a process of cellular self-digestion, through the activation of PPARγ. nih.gov This leads to the inhibition of the AKT-mTOR pathway, which is crucial for cell growth and survival. nih.govresearchgate.net

| Cell Line | Effect of EPEA | Key Mechanisms |

| MCF-7 | Reduced cell viability, induced autophagy | Activation of PPARγ, inhibition of AKT-mTOR pathway nih.govresearchgate.net |

| MDA-MB-231 | Reduced cell viability, inhibited invasiveness | Activation of CB1/CB2 receptors, altered MAPK signaling nih.govresearchgate.net |

Prostate Cancer Cell Models (e.g., LNCaP, PC3)

Similar to its effects on breast cancer cells, EPEA has demonstrated potent anti-proliferative activity in prostate cancer cell lines. In both androgen receptor-positive (LNCaP) and androgen receptor-negative (PC3) cells, EPEA was more effective at inducing cell death than EPA. nih.govnih.govresearchgate.net The IC50 value for EPEA-induced cell death in both LNCaP and PC3 cells has been reported as 16.19 μM. medchemexpress.com While both cell lines express CB1 and CB2 receptors, the anti-proliferative effects of EPEA in these cells appear to be largely independent of these receptors. nih.govnih.gov In LNCaP cells, which have high expression of the enzyme FAAH, the anti-proliferative potency of EPEA can be enhanced by inhibiting this enzyme, suggesting that FAAH metabolizes and reduces the effectiveness of EPEA. nih.govnih.gov

| Cell Line | Effect of EPEA | Key Findings |

| LNCaP | Induced cell death (IC50 = 16.19 μM) medchemexpress.com | More potent than EPA; potency enhanced by FAAH inhibition nih.govnih.gov |

| PC3 | Induced cell death (IC50 = 16.19 μM) medchemexpress.com | More potent than EPA; effects largely independent of CB1/CB2 receptors nih.govnih.gov |

Metabolic Regulation in Cellular and Animal Models

EPEA has demonstrated significant effects on metabolic processes in various preclinical settings, including the enhancement of glucose uptake, reduction of lipid accumulation in the liver, and modulation of adipose tissue function.

Glucose Uptake Enhancement (e.g., C2C12 Myoblasts)

Studies utilizing C2C12 myoblasts, a cell line derived from mouse skeletal muscle, have provided insights into the role of EPEA's parent compound, EPA, and other related N-acylethanolamines in glucose metabolism. While direct studies on EPEA are limited, research on docosahexaenoyl ethanolamide (DHEA), a structurally similar N-acylethanolamine derived from docosahexaenoic acid (DHA), has shown that it can improve glucose uptake in both proliferating and differentiated C2C12 myoblasts. nih.govnih.gov This effect is contrasted with arachidonoyl ethanolamide (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are derived from the omega-6 fatty acid arachidonic acid and have been observed to decrease basal glucose uptake. nih.govnih.gov The mechanisms underlying these effects appear to involve the modulation of the endocannabinoid system, including the expression of cannabinoid receptors and enzymes involved in their signaling pathways. nih.govnih.gov

| Compound | Cell Model | Effect on Glucose Uptake | Reference |

| Docosahexaenoyl ethanolamide (DHEA) | C2C12 Myoblasts | Increased | nih.govnih.gov |

| Anandamide (B1667382) (AEA) | C2C12 Myoblasts | Decreased | nih.govnih.gov |

| 2-Arachidonoylglycerol (2-AG) | C2C12 Myoblasts | Decreased | nih.govnih.gov |

Attenuation of Hepatic Lipid Accumulation

Preclinical animal models have demonstrated that dietary supplementation with omega-3 fatty acids, including EPA, can attenuate hepatic lipid accumulation. oatext.comnih.gov This effect is partly attributed to the increased production of EPEA and DHEA. oatext.com In mice fed a high-fat diet, supplementation with EPA led to a significant decrease in hepatic triglyceride and total cholesterol levels. nih.gov The mechanism involves a shift in the endocannabinoid system's tone, where higher concentrations of EPA and DHA lead to the formation of their respective ethanolamides, EPEA and DHEA, while reducing the synthesis of the pro-lipogenic endocannabinoids AEA and 2-AG. oatext.com Furthermore, studies have shown that EPEA and DHEA can directly reduce lipid accumulation in hepatic cells treated with oleic acid, providing causal evidence for their role in mitigating hepatic steatosis. nih.gov

| Model | Intervention | Key Findings | Reference |

| High-fat diet-fed mice | EPA supplementation | Decreased hepatic triglycerides and total cholesterol. | nih.gov |

| High-fat diet-fed mice | Cod (source of EPA and DHA) | Increased hepatic EPEA and DHEA; attenuated hepatic fat accumulation. | oatext.com |

| Oleic acid-treated hepatic cells | EPEA and DHEA treatment | Reduced lipid accumulation. | nih.gov |

Adipose Tissue Metabolism and Function

EPEA and its parent compound EPA have been shown to influence adipose tissue metabolism and function. In human subcutaneous adipose tissue from individuals with metabolically healthy obesity, higher concentrations of EPEA and anandamide were observed compared to normal-weight individuals. researchgate.netportlandpress.comnih.gov Supplementation with fish oil, a source of EPA and DHA, increased EPEA levels in the white adipose tissue of normal-weight individuals. researchgate.netportlandpress.comnih.gov

In animal models, EPA has been shown to activate brown adipose tissue (BAT), a key site for energy expenditure through thermogenesis. nih.gov Mice on a high-fat diet supplemented with EPA exhibited higher expression of thermogenic genes in their BAT. nih.gov Furthermore, EPA treatment of clonal brown adipocytes in culture led to increased expression of genes involved in thermogenesis and enhanced oxidative and glycolytic metabolism. nih.gov The endocannabinoid system, including mediators like EPEA, is thought to play a role in regulating adipocyte differentiation, metabolism, and the "browning" of white adipose tissue. jomes.org

Immunomodulatory Activities in Immune Cell Models

This compound (EPEA) has demonstrated notable immunomodulatory properties in various immune cell models, often exhibiting anti-inflammatory effects. These activities are attributed to its ability to modulate the production of inflammatory mediators and influence immune cell function.